Blasticidin S Exhibits Lower IC50 and Lower Effective Selection Concentration Compared to G418 and Hygromycin B in Mammalian Cells
In a direct head-to-head comparison of selection drugs in mammalian cells, blasticidin S demonstrated an IC50 of 7 μg/mL, compared to 18 μg/mL for puromycin, 49 μg/mL for G418, and 120 μg/mL for hygromycin B [1]. The suggested selection concentration for blasticidin S was 15 μg/mL, achieving 92% growth inhibition, while G418 required 150 μg/mL to achieve 94% inhibition, and hygromycin B required 300 μg/mL to achieve 88% inhibition [1].
| Evidence Dimension | IC50 and suggested selection concentration in mammalian cells |
|---|---|
| Target Compound Data | IC50 = 7 μg/mL; suggested selection concn = 15 μg/mL (92% growth inhibition) |
| Comparator Or Baseline | Puromycin (IC50 = 18 μg/mL, selection concn = 50 μg/mL, 96% inhibition); G418 (IC50 = 49 μg/mL, selection concn = 150 μg/mL, 94% inhibition); Hygromycin B (IC50 = 120 μg/mL, selection concn = 300 μg/mL, 88% inhibition) |
| Quantified Difference | Blasticidin S IC50 is 2.6× lower than puromycin, 7× lower than G418, and 17.1× lower than hygromycin B. Selection concentration is 3.3× lower than puromycin, 10× lower than G418, and 20× lower than hygromycin B. |
| Conditions | Mammalian cells treated with indicated drugs and counted manually at given time points; data from fifth day of drug treatment [1]. |
Why This Matters
Lower effective concentrations reduce potential off-target cytotoxicity and reagent costs in large-scale selection experiments.
- [1] PMC3486028 Table 1. Selection drug IC50 and suggested concentrations for mammalian cell selection. View Source
